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Compound of Interest

(4-Benzyl-piperazin-1-yl)-acetic
Compound Name: d
aci

Cat. No.: B111351

An In-Depth Technical Guide to the Theoretical Properties of (4-Benzyl-piperazin-1-yl)-acetic
acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the theoretical and predicted properties of (4-
Benzyl-piperazin-1-yl)-acetic acid, a piperazine derivative with potential applications in
medicinal chemistry. By synthesizing data from computational models and chemical databases,
we aim to offer a detailed profile of this compound to inform future research and development
efforts.

Introduction to (4-Benzyl-piperazin-1-yl)-acetic acid

(4-Benzyl-piperazin-1-yl)-acetic acid is a synthetic organic compound featuring a piperazine
core, a versatile scaffold in drug discovery. The molecule's structure is characterized by a
benzyl group attached to one nitrogen of the piperazine ring and an acetic acid moiety on the
other. This arrangement imparts a unique combination of lipophilic and hydrophilic properties,
suggesting its potential to interact with biological targets. The presence of two basic nitrogen
atoms and an acidic carboxylic acid group makes it a zwitterionic compound at physiological
pH, which can significantly influence its absorption, distribution, metabolism, and excretion
(ADME) profile.
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Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to
predicting its behavior in biological systems. The following table summarizes the key computed
and theoretical properties of (4-Benzyl-piperazin-1-yl)-acetic acid.

Property Value Source

(4-benzylpiperazin-1-yl)acetic

IUPAC Name ] PubChem
acid
Molecular Formula C13H18N202 PubChem
Molecular Weight 234.29 g/mol PubChem
CAS Number 6993-94-8 Chemspider
) C1=CC=C(C=C1)CN2CCN(CC
Canonical SMILES PubChem
2)CC(=0)O
Predicted logP 0.8 PubChem
Predicted pKa (strongest
o 3.8 ChemAxon
acidic)
Predicted pKa (strongest
] 8.1 ChemAxon
basic)
Predicted Water Solubility 4.8 g/L ChemAxon
Hydrogen Bond Donors 1 PubChem
Hydrogen Bond Acceptors 4 PubChem
Rotatable Bonds 4 PubChem

These predicted values suggest that (4-Benzyl-piperazin-1-yl)-acetic acid has moderate
water solubility and a balanced lipophilicity (logP), which are often desirable characteristics for
drug candidates. The presence of both acidic and basic centers indicates that its ionization
state will be highly dependent on pH.
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Structural and Conformational Analysis

The three-dimensional structure of (4-Benzyl-piperazin-1-yl)-acetic acid dictates its
interaction with biological macromolecules. The piperazine ring typically adopts a chair
conformation, which minimizes steric strain. The benzyl and acetic acid substituents can exist
in either axial or equatorial positions, with the equatorial orientation generally being more
energetically favorable. The flexibility of the rotatable bonds allows the molecule to adopt
various conformations, which can be crucial for binding to different protein targets.

Caption: 2D representation of (4-Benzyl-piperazin-1-yl)-acetic acid.

Predicted Spectral Properties

Spectroscopic data is essential for the identification and characterization of chemical
compounds. While experimental data is the gold standard, computational predictions can
provide valuable insights.

» 1H NMR Spectroscopy: The proton NMR spectrum is predicted to show characteristic signals
for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic
methylene protons, and several signals for the piperazine ring protons and the methylene
protons of the acetic acid group. The exact chemical shifts and coupling patterns will depend
on the solvent and the conformation of the molecule.

e 13C NMR Spectroscopy: The carbon NMR spectrum is expected to display signals for the
aromatic carbons, the benzylic carbon, the piperazine ring carbons, the methylene carbon of
the acetic acid group, and the carbonyl carbon.

e Mass Spectrometry: The nominal mass of the molecule is 234. The high-resolution mass
spectrum should show a molecular ion peak corresponding to the exact mass of
C13H18N202. Common fragmentation patterns would likely involve cleavage of the benzyl
group or the acetic acid moiety.

Potential Pharmacological Profile and Biological
Activity
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The piperazine scaffold is a well-known "privileged structure” in medicinal chemistry, appearing
in numerous approved drugs with diverse biological activities. Derivatives of piperazine have
shown activity as antihistamines, antianginals, antidepressants, and antipsychotics.

Given the structural features of (4-Benzyl-piperazin-1-yl)-acetic acid, several potential
pharmacological activities can be hypothesized:

o CNS Activity: The piperazine ring is a common feature in many centrally acting drugs. The
benzyl group increases lipophilicity, which may facilitate crossing the blood-brain barrier.

o Receptor Antagonism/Agonism: The nitrogen atoms of the piperazine ring can interact with
various receptors, such as dopaminergic, serotonergic, and adrenergic receptors.

o Enzyme Inhibition: The carboxylic acid group could potentially interact with the active site of
certain enzymes.

A search of scientific literature and chemical databases indicates that (4-Benzyl-piperazin-1-
yl)-acetic acid is primarily used as a building block in the synthesis of more complex
molecules. There is limited publicly available data on its specific biological activities. However,
its structural similarity to known pharmacologically active compounds makes it an interesting
candidate for further investigation.

Synthetic and Analytical Methodologies
Proposed Synthetic Workflow

A common method for the synthesis of N-substituted piperazine derivatives involves the
alkylation of piperazine. A plausible synthetic route for (4-Benzyl-piperazin-1-yl)-acetic acid is
outlined below.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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